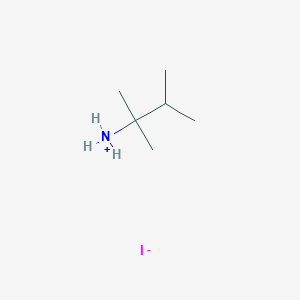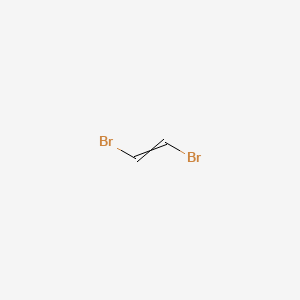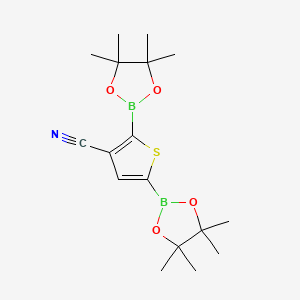
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide is a chemical compound known for its unique properties and applications. It is a perfluoroalkylsulfonyl quaternary ammonium iodide, often used as a surfactant due to its ability to significantly reduce surface tension. This compound is also recognized for its stability in various chemical environments, including acidic, basic, and neutral media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide typically involves the reaction of perfluorooctylsulfonyl chloride with N,N-dimethylpropylamine in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Quality control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide undergoes various chemical reactions, including:
Substitution reactions: Particularly nucleophilic substitution due to the presence of the iodide ion.
Oxidation and reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can yield various substituted ammonium compounds.
Oxidation reactions: May produce sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes to reduce surface tension and improve reaction efficiency.
Medicine: Investigated for potential use in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
The mechanism by which N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface of different phases (e.g., oil and water), thereby stabilizing emulsions and foams. The molecular targets include various interfaces where it can reduce interfacial tension, enhancing the mixing and interaction of different phases .
Comparación Con Compuestos Similares
Similar Compounds
Perfluoroalkylsulfonyl quaternary ammonium iodides: Such as FC-134 and FC-135, which have similar structures and properties.
Fluoroalkyl quaternary ammonium iodides: With varying chain lengths and functional groups.
Uniqueness
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide stands out due to its specific chain length and functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring significant reduction in surface tension and stability in various chemical environments .
Propiedades
IUPAC Name |
2,3-dimethylbutan-2-ylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARVVVHBXXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[NH3+].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)






